Imidazole, 4,5-diphenyl-2-(vinylthio)-
Description
The Imidazole (B134444) Heterocycle: Fundamental Chemical Framework and Significance
Imidazole is a five-membered planar heterocyclic ring containing two nitrogen atoms at non-adjacent positions (1 and 3). mdpi.com This arrangement confers upon the molecule a unique set of properties. It is an aromatic compound, possessing a sextet of π-electrons that results in significant resonance stabilization. mdpi.commdpi.com Imidazole is also amphoteric, meaning it can act as both an acid and a base. mdpi.comnih.gov The nitrogen at position 3, with its lone pair of electrons, is the basic center, while the proton on the nitrogen at position 1 can be abstracted, making it acidic. mdpi.comnih.gov
The imidazole ring is a privileged structure in medicinal chemistry and biochemistry. rsc.orgwjpsonline.com It is a core component of essential biological molecules such as the amino acid histidine and the neurotransmitter histamine. mdpi.comacs.org This biological prevalence has spurred extensive research into synthetic imidazole derivatives, which have found applications as antifungal agents, antibiotics, and antihypertensive medications. mdpi.comnih.gov The versatility of the imidazole core allows for substitutions at various positions, enabling the fine-tuning of its chemical and biological properties. wjpsonline.com
Role of 4,5-Diphenyl Substitution in Imidazole Chemistry
The presence of phenyl groups at the 4 and 5 positions of the imidazole ring significantly influences the molecule's characteristics. These bulky substituents introduce considerable steric hindrance around the heterocycle, which can direct the course of chemical reactions and affect the molecule's three-dimensional shape and crystal packing. nih.gov The synthesis of 4,5-diphenylimidazoles is often achieved through the condensation of benzil (B1666583) (1,2-diphenylethane-1,2-dione) with an aldehyde and a nitrogen source like ammonium (B1175870) acetate (B1210297). youtube.comchemscene.comwikipedia.org
The Vinylthio Group: Importance in Organic Synthesis and Functional Materials
The vinylthio group, with the structure -S-CH=CH₂, is a valuable functional moiety in organic synthesis. mdpi.com Compounds containing this group, known as vinyl sulfides or thioethers, serve as versatile building blocks for the construction of more complex molecules, including various heterocycles and polymers. mdpi.comresearchgate.net The vinyl group itself is highly reactive and can participate in a range of chemical transformations. youtube.comresearchgate.net
One of the key aspects of the vinylthio group is its participation in what is known as "vinylogy," where the electronic effects of the sulfur atom are transmitted through the conjugated π-system of the double bond. This influences the reactivity of the molecule. For example, the presence of the sulfur atom can activate the double bond for conjugate addition reactions. The synthesis of vinylthio compounds can be achieved through the vinylation of thiols, for instance, by using acetylene (B1199291) generated in situ from calcium carbide. mdpi.com The vinyl group can also function as a protecting group for thiols in multi-step syntheses, being stable under basic conditions and readily removed under acidic conditions.
Overview of Research Trends in Imidazole-Thioether Conjugates
The combination of an imidazole ring and a thioether linkage in a single molecule has attracted considerable research interest. These imidazole-thioether conjugates are explored for a variety of applications, ranging from coordination chemistry to medicinal chemistry. In the field of bioinorganic chemistry, ligands incorporating both imidazole and thioether functionalities are synthesized to mimic the active sites of copper-containing enzymes.
A significant trend in this area is the development of bioconjugates, particularly for therapeutic purposes. Thioether linkages are crucial in connecting molecules due to their stability. In the context of antibody-drug conjugates (ADCs), stable linkers are essential to ensure that the cytotoxic payload is delivered specifically to the target cells. nih.gov Thiol-maleimide coupling is a common method for creating such linkages, forming a thioether bond. nih.gov Research is focused on improving the stability of these linkers to prevent premature drug release. nih.gov The inherent biological relevance of the imidazole moiety combined with the stable and synthetically accessible thioether linkage makes these conjugates promising candidates for the development of new functional materials and therapeutic agents.
Compound Data
Below is a table summarizing key information for the chemical compounds discussed in this article.
| Compound Name | Molecular Formula | Key Properties/Applications |
| Imidazole, 4,5-diphenyl-2-(vinylthio)- | C₁₇H₁₄N₂S | The subject of this article; combines a 4,5-diphenylimidazole (B189430) core with a reactive vinylthio group. |
| Imidazole | C₃H₄N₂ | Aromatic, amphoteric heterocycle; core of many biological molecules and pharmaceuticals. mdpi.comnih.gov |
| Benzil | C₁₄H₁₀O₂ | A 1,2-diketone used as a precursor for the synthesis of 4,5-diphenylimidazoles. youtube.comwikipedia.org |
| 4,5-Diphenyl-2-imidazolethiol (B167332) | C₁₅H₁₂N₂S | A solid with a high melting point; likely precursor to Imidazole, 4,5-diphenyl-2-(vinylthio)-. |
| Vinyl Chloride | C₂H₃Cl | An industrially important monomer for the production of polyvinyl chloride (PVC). researchgate.net |
Structure
2D Structure
3D Structure
Properties
CAS No. |
59282-91-6 |
|---|---|
Molecular Formula |
C17H14N2S |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
2-ethenylsulfanyl-4,5-diphenyl-1H-imidazole |
InChI |
InChI=1S/C17H14N2S/c1-2-20-17-18-15(13-9-5-3-6-10-13)16(19-17)14-11-7-4-8-12-14/h2-12H,1H2,(H,18,19) |
InChI Key |
ZNPJAMFOXGFCJC-UHFFFAOYSA-N |
Canonical SMILES |
C=CSC1=NC(=C(N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies for 4,5 Diphenyl 2 Vinylthio Imidazole
Precursor Synthesis: 4,5-Diphenyl-1H-imidazole-2-thiol
The synthesis of 4,5-diphenyl-1H-imidazole-2-thiol is a well-established procedure in organic chemistry, with several reliable methods available for its preparation.
The most common and direct route to 4,5-diphenyl-1H-imidazole-2-thiol involves the condensation of benzoin (B196080) with thiourea (B124793). scirp.orgsemanticscholar.org This reaction is typically carried out in a high-boiling solvent such as dimethylformamide (DMF) at elevated temperatures, often around 150°C. scirp.orgsemanticscholar.org The reaction proceeds through the initial formation of a hydroxy-imidazoline intermediate, which then dehydrates to form the aromatic imidazole (B134444) ring. The use of thiourea provides the necessary sulfur atom for the formation of the 2-thiol group.
A representative reaction scheme for this condensation is as follows: Benzoin + Thiourea → 4,5-Diphenyl-1H-imidazole-2-thiol + 2H₂O
This method is favored for its relatively high yields and the ready availability of the starting materials.
While the condensation of benzoin and thiourea is the most prevalent method, other strategies for the synthesis of substituted imidazoles can be adapted to produce the 4,5-diphenylimidazole-2-thiol precursor. One such alternative involves a multi-component reaction, a powerful tool in modern synthetic chemistry that allows for the construction of complex molecules in a single step. researchgate.net
For instance, a one-pot synthesis can be envisioned starting from benzil (B1666583), an aldehyde, ammonium (B1175870) acetate (B1210297), and a sulfur source. nih.govijpbs.com Variations of this approach have been reported for the synthesis of various tri- and tetra-substituted imidazoles. nih.govresearchgate.netresearchgate.netppor.az The use of catalysts, such as Lewis acids or ionic liquids, can facilitate these reactions, often leading to improved yields and milder reaction conditions. ppor.azrsc.org
Another approach involves the reaction of α-amino ketones with a thiocyanate (B1210189) salt, such as potassium thiocyanate, in an acidic medium. nih.gov This method provides a versatile route to various imidazole-2-thiones.
The purity of the synthesized 4,5-diphenyl-1H-imidazole-2-thiol is crucial for the success of the subsequent vinylation step. Several analytical techniques are employed to ascertain the purity of the precursor.
The progress of the reaction and the purity of the product are often monitored by Thin Layer Chromatography (TLC) . nih.gov After purification, typically by recrystallization or column chromatography, the structure and purity of the compound are confirmed using a combination of spectroscopic methods. scirp.orgsemanticscholar.org
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is used to confirm the chemical structure by identifying the characteristic signals of the protons and carbons in the molecule. scirp.orgsemanticscholar.orgijpsonline.comInfrared (IR) spectroscopy is employed to identify the functional groups present, such as the N-H and C=S bonds. ijpbs.comijpsonline.comMass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity. semanticscholar.orgijpbs.comijpsonline.com The melting point of the synthesized compound is also a key indicator of its purity, with a sharp melting point range suggesting a high degree of purity. semanticscholar.org
Table 1: Analytical Techniques for Purity Assessment of 4,5-Diphenyl-1H-imidazole-2-thiol
| Analytical Technique | Purpose |
|---|---|
| Thin Layer Chromatography (TLC) | Monitor reaction progress and assess purity |
| Column Chromatography | Purification of the compound |
| Recrystallization | Purification of the compound |
| Melting Point | Determine purity |
| ¹H and ¹³C NMR Spectroscopy | Structural elucidation and purity confirmation |
| Infrared (IR) Spectroscopy | Identification of functional groups |
| Mass Spectrometry (MS) | Confirmation of molecular weight and structure |
Strategies for Introducing the 2-(Vinylthio) Moiety
The introduction of the vinylthio group onto the 4,5-diphenyl-1H-imidazole-2-thiol precursor is a key step in the synthesis of the target compound. This transformation can be achieved through direct vinylation of the thiol group.
Direct vinylation involves the formation of a carbon-sulfur bond between the thiol group of the imidazole and a vinyl source. This can be accomplished through various methods, with catalytic approaches being particularly efficient.
Transition metal catalysis offers a powerful and versatile tool for the vinylation of thiols. beilstein-journals.orgnih.gov While a specific procedure for the vinylation of 4,5-diphenyl-1H-imidazole-2-thiol is not extensively reported, general methods for the S-vinylation of thiols can be applied.
A plausible approach involves a palladium-catalyzed cross-coupling reaction. For instance, a Buchwald-Hartwig type amination has been successfully employed for the N-vinylation of imidazoles using a vinyl bromide as the vinyl source. mdpi.com A similar catalytic system, potentially with modified ligands, could be adapted for the S-vinylation of 4,5-diphenyl-1H-imidazole-2-thiol.
The general reaction would involve the reaction of the thiol with a vinyl halide (e.g., vinyl bromide or vinyl iodide) or a vinyl triflate in the presence of a palladium catalyst, a suitable ligand (e.g., a phosphine-based ligand), and a base. The choice of catalyst, ligand, base, and solvent is critical for the success of the reaction and would require optimization.
Table 2: Proposed Reaction Components for Catalytic Vinylation
| Component | Example | Role |
|---|---|---|
| Substrate | 4,5-Diphenyl-1H-imidazole-2-thiol | Thiol source |
| Vinyl Source | Vinyl bromide, Vinyl iodide, Vinyl triflate | Provides the vinyl group |
| Catalyst | Palladium(II) acetate, Tris(dibenzylideneacetone)dipalladium(0) | Facilitates the cross-coupling reaction |
| Ligand | Xantphos, dppf, Phosphine-based ligands | Stabilizes the catalyst and promotes the reaction |
| Base | Sodium tert-butoxide, Potassium carbonate | Deprotonates the thiol and neutralizes the acid formed |
| Solvent | Toluene, Dioxane, THF | Provides the reaction medium |
The progress of the vinylation reaction would be monitored by techniques such as TLC and the final product, 4,5-diphenyl-2-(vinylthio)imidazole, would be purified and characterized using the same analytical methods described for the precursor.
Direct Vinylation of 4,5-Diphenyl-1H-imidazole-2-thiol.
Base-Mediated Vinylation Strategies (e.g., Utilizing Cesium Fluoride (B91410) Systems)
Base-mediated vinylation represents a direct approach to forming the vinyl thioether. In this strategy, a base is used to deprotonate the thiol group of 4,5-diphenyl-1H-imidazole-2-thiol , generating a highly nucleophilic thiolate anion. This anion then attacks a vinyl electrophile, such as a vinyl halide, to form the desired product via nucleophilic substitution.
While specific literature on cesium fluoride (CsF) as the base for this exact transformation is scarce, its role in promoting similar reactions is well-established. CsF is known for its ability to act as a mild base and a source of fluoride ions, which can facilitate various organic transformations. In this context, a system utilizing CsF would likely involve the reaction of 4,5-diphenyl-1H-imidazole-2-thiol with a vinyl halide (e.g., vinyl bromide or vinyl iodide) in an aprotic polar solvent like DMF or acetonitrile. The base facilitates the deprotonation of the thiol, enabling the subsequent coupling reaction. nih.gov Alternative bases such as triethylamine (B128534) or sodium hydride are also commonly used for such transformations. alfa-chemistry.com
Copper-catalyzed systems offer a powerful alternative for S-vinylation. nih.gov For instance, the coupling of thiols with vinyl iodides, bromides, or even chlorides can be achieved using a copper(I) or copper(II) oxide catalyst, sometimes in conjunction with a ligand like 1,10-phenanthroline (B135089). nih.gov This catalytic approach often provides good to excellent yields under relatively mild conditions. nih.gov
Table 1: Comparison of Potential Base-Mediated Vinylation Strategies
| Method | Reagents | Catalyst/Base | Potential Advantages |
|---|---|---|---|
| Direct Bas-Promoted | 4,5-diphenyl-1H-imidazole-2-thiol, Vinyl Halide | Cesium Fluoride, Triethylamine, etc. | Simple procedure, readily available bases. |
| Copper-Catalyzed | 4,5-diphenyl-1H-imidazole-2-thiol, Vinyl Halide | Cu₂O, 1,10-phenanthroline | High efficiency, good yields, tolerates various vinyl halides. nih.gov |
Thiol-Ene and Thiol-Yne Click Reactions with 4,5-Diphenyl-1H-imidazole-2-thiol
Click chemistry, particularly the thiol-ene reaction, offers an exceptionally efficient and robust method for the synthesis of Imidazole, 4,5-diphenyl-2-(vinylthio)- . wikipedia.org This reaction involves the addition of a thiol across a carbon-carbon double bond (an "ene"). fiveable.me It is characterized by high yields, rapid reaction rates, stereoselectivity, and mild reaction conditions, often requiring only a radical initiator like UV light or heat. wikipedia.orgtaylorandfrancis.comnih.gov
In this context, 4,5-diphenyl-1H-imidazole-2-thiol would be reacted with an alkyne, such as acetylene (B1199291) gas or a protected acetylene equivalent, in the presence of a radical initiator. The reaction proceeds via an anti-Markovnikov addition, leading to the formation of the vinyl thioether. wikipedia.org
The thiol-ene reaction can proceed through two primary mechanisms: free-radical addition and Michael addition. alfa-chemistry.comwikipedia.org
Free-Radical Addition: This is the most common pathway, especially when initiated by UV light or a radical initiator. fiveable.me
Initiation: A thiyl radical (R-S•) is generated from 4,5-diphenyl-1H-imidazole-2-thiol by the initiator. alfa-chemistry.comfiveable.me
Propagation: The thiyl radical adds to an alkene (the "ene" component), forming a carbon-centered radical intermediate. wikipedia.orgnih.gov This intermediate then abstracts a hydrogen atom from another thiol molecule, yielding the final thioether product and regenerating the thiyl radical, which continues the chain reaction. alfa-chemistry.comfiveable.me
Termination: The reaction ceases when two radicals combine.
Michael Addition: This pathway is catalyzed by a base or a nucleophile. alfa-chemistry.comwikipedia.org
The base deprotonates the thiol to form a thiolate anion. alfa-chemistry.com
The nucleophilic thiolate attacks the alkene (which is typically an electron-deficient "activated" alkene) in a conjugate addition, forming a carbon-centered anion. alfa-chemistry.com
This anion is then protonated by the protonated base or another thiol molecule to give the final product. alfa-chemistry.com This mechanism also results in an anti-Markovnikov addition. wikipedia.org
The thiol-yne reaction is analogous to the thiol-ene reaction but involves the addition of a thiol across a carbon-carbon triple bond (an "yne"). This reaction is also considered a click reaction and typically proceeds via a free-radical mechanism. A key feature of the thiol-yne reaction is that it can proceed in a stepwise manner. The first addition of the thiol to the alkyne yields a vinyl sulfide (B99878). If a molar excess of the thiol is present, a second addition can occur across the newly formed double bond, resulting in a 1,2-dithioether.
To synthesize Imidazole, 4,5-diphenyl-2-(vinylthio)- using this method, 4,5-diphenyl-1H-imidazole-2-thiol would be reacted with an alkyne like acetylene. By carefully controlling the stoichiometry (using an excess of the alkyne or a 1:1 ratio), the reaction can be stopped at the vinyl sulfide stage, preventing the second addition.
Electrochemical Approaches for Vinyl Thioether Formation
Electrochemical synthesis offers a green and efficient alternative to traditional chemical methods, often avoiding harsh reagents and proceeding under mild conditions. rsc.orgresearchgate.net While direct electrochemical vinylation of 4,5-diphenyl-1H-imidazole-2-thiol is not extensively documented, the principles of electrochemical organic synthesis allow for a plausible pathway.
One potential electrochemical approach could involve the anodic oxidation of 4,5-diphenyl-1H-imidazole-2-thiol . In a suitable solvent and electrolyte system, the thiol can be oxidized at the anode to generate a reactive thiyl radical or a related sulfur-centered cation. This electrochemically generated species could then be trapped by an alkene, such as ethylene (B1197577) or a vinyl derivative, present in the electrochemical cell, to form the desired vinyl thioether product. Alternatively, electrochemical methods can be used to generate thioesters or disulfides, which could serve as intermediates for further transformation into the target vinyl thioether. rsc.orgresearchgate.net
Multi-Component Reactions (MCRs) for Integrated Synthesis
Multi-component reactions (MCRs), where three or more reactants combine in a one-pot synthesis, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. bohrium.comnih.gov The synthesis of the imidazole core itself is often achieved through MCRs, such as the Radziszewski reaction, which combines a 1,2-dicarbonyl compound (like benzil ), an aldehyde, and ammonia (often from ammonium acetate). rsc.orgresearchgate.netscirp.org
To achieve an integrated synthesis of Imidazole, 4,5-diphenyl-2-(vinylthio)- , one could envision a modified MCR strategy. A hypothetical four-component reaction could involve benzil , an appropriate aldehyde, ammonium acetate , and a sulfur-containing component that already bears the vinyl group or can generate it in situ. For example, using thiourea in the initial condensation followed by a one-pot, in-situ reaction with a vinylating agent could streamline the process. While established MCRs for this specific target are not reported, the modularity of MCRs provides a fertile ground for developing novel, efficient synthetic routes. bohrium.commdpi.com
Purification and Isolation Techniques
Following the synthesis, the crude product mixture contains the target compound, unreacted starting materials, byproducts, and catalyst residues. Therefore, effective purification techniques are essential to isolate Imidazole, 4,5-diphenyl-2-(vinylthio)- in a pure form.
Chromatographic Separations (e.g., Silica (B1680970) Gel Chromatography)
Silica gel chromatography is a widely used method for the purification of organic compounds. The separation is based on the differential partitioning of the components of a mixture between a stationary phase (silica gel) and a mobile phase (an organic solvent or a mixture of solvents). The polarity of the mobile phase is a critical parameter that determines the retention of the compounds on the silica gel column.
For the purification of 2-substituted-4,5-diphenyl-1H-imidazole derivatives, a mobile phase consisting of a mixture of cyclohexane (B81311) and ethyl acetate (e.g., 30:70 v/v) has been successfully employed researchgate.net. The choice of eluent depends on the polarity of the specific derivative being purified. The retention behavior of compounds on a diphenyl-bonded silica gel phase can be influenced by the mobile phase composition, with less polar solvents favoring interactions with residual silanol (B1196071) groups and more polar solvents promoting interactions with the bonded aryl groups nih.gov.
Table 4: Illustrative Mobile Phase Compositions for Silica Gel Chromatography of Imidazole Derivatives Disclaimer: The optimal mobile phase for Imidazole, 4,5-diphenyl-2-(vinylthio)- would need to be determined experimentally.
| Mobile Phase System (v/v) | Polarity | Typical Application |
|---|---|---|
| Hexane / Ethyl Acetate (9:1) | Low | For non-polar compounds |
| Hexane / Ethyl Acetate (7:3) | Medium-Low | General purpose for moderately polar compounds |
| Hexane / Ethyl Acetate (1:1) | Medium | For more polar compounds |
Recrystallization and Precipitation Methods
Recrystallization is a powerful technique for purifying solid compounds. The principle relies on the differential solubility of the desired compound and impurities in a suitable solvent at different temperatures. The impure solid is dissolved in a hot solvent to form a saturated solution, which upon cooling, allows the pure compound to crystallize out while the impurities remain dissolved in the mother liquor.
The choice of solvent is crucial for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For 2,4,5-triphenyl imidazole derivatives, ethanol (B145695) has been reported as a suitable recrystallization solvent core.ac.uksciepub.com. The crude product is dissolved in hot ethanol, and upon cooling, the purified product precipitates and can be collected by filtration core.ac.uk.
Precipitation can also be induced by adding a non-solvent to a solution of the compound, thereby reducing its solubility and causing it to precipitate out.
Table 5: Common Solvents for Recrystallization of Organic Compounds
| Solvent | Boiling Point (°C) | General Use |
|---|---|---|
| Ethanol | 78 | Polar compounds |
| Methanol | 65 | Polar compounds |
| Ethyl Acetate | 77 | Moderately polar compounds |
| Acetone | 56 | Moderately polar compounds |
| Toluene | 111 | Non-polar to moderately polar compounds |
| Hexane | 69 | Non-polar compounds |
While information exists for structurally related compounds, such as 4,5-diphenyl-2-imidazolethiol (B167332) and other substituted imidazoles, this data is not directly applicable to Imidazole, 4,5-diphenyl-2-(vinylthio)-. The presence of the vinylthio group (-S-CH=CH₂) introduces unique electronic and structural features that would significantly alter the spectroscopic characteristics compared to other derivatives. Presenting data from related but distinct molecules would not meet the required standards of scientific accuracy for the specified compound.
Therefore, the generation of a detailed article that strictly adheres to the provided outline and focuses solely on the spectroscopic characterization of Imidazole, 4,5-diphenyl-2-(vinylthio)- is not possible at this time due to the absence of the necessary primary scientific data.
Spectroscopic Characterization and Structural Elucidation
Vibrational Spectroscopy: Infrared (IR) and Raman
The vibrational spectrum of "Imidazole, 4,5-diphenyl-2-(vinylthio)-" would be expected to exhibit a series of characteristic absorption bands corresponding to the stretching and bending vibrations of its constituent functional groups. While specific experimental data for this compound is not available, the expected regions for these vibrations can be predicted based on established group frequencies from related molecules. researchgate.netnih.govresearchgate.netnih.gov
A detailed assignment of these vibrations would typically be supported by computational methods, such as Density Functional Theory (DFT) calculations, which can predict the vibrational frequencies and their corresponding atomic motions. nih.govnih.gov
Expected Characteristic Vibrational Frequencies:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |
| **Vinyl Group (-CH=CH₂) ** | C=C stretch | 1640 - 1600 | The exact position would be sensitive to conjugation with the sulfur atom and the imidazole (B134444) ring. |
| =C-H stretch | 3100 - 3000 | Typically appears as a sharp band of medium intensity. | |
| =C-H bend (out-of-plane) | 1000 - 800 | The number and position of these bands can be diagnostic of the substitution pattern on the double bond. | |
| Aromatic Phenyl Rings | C-H stretch | 3100 - 3000 | Often overlaps with the vinyl =C-H stretching region. |
| C=C stretch (in-ring) | 1600 - 1450 | A series of sharp bands of variable intensity are characteristic of the aromatic system. | |
| C-H bend (out-of-plane) | 900 - 675 | The pattern of these bands can provide information about the substitution on the phenyl rings. | |
| Imidazole Ring | C=N stretch | 1650 - 1550 | Can be coupled with other ring vibrations. |
| N-H stretch | 3300 - 2500 | In the solid state, this band is typically broad due to hydrogen bonding. | |
| Ring stretching modes | 1550 - 1400 | A complex series of bands arising from the coupled vibrations of the entire ring system. | |
| Thioether Linkage (-S-) | C-S stretch | 750 - 600 | Generally a weak to medium intensity band. Its identification can sometimes be challenging due to its presence in the fingerprint region. |
This table is predictive and based on typical ranges for functional groups.
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique would provide precise information on bond lengths, bond angles, and intermolecular interactions of "Imidazole, 4,5-diphenyl-2-(vinylthio)-".
While a crystal structure for the target compound is not publicly available, analysis of related structures, such as various 1,2,4,5-tetrasubstituted imidazoles, provides a template for what might be expected. nih.govrsc.orgiosrjournals.orgnih.gov For instance, in many 4,5-diphenyl-imidazole derivatives, the phenyl rings are twisted out of the plane of the central imidazole ring due to steric hindrance. rsc.orgnih.gov The planarity of the imidazole ring itself is a key feature. iosrjournals.org
A crystallographic study of "Imidazole, 4,5-diphenyl-2-(vinylthio)-" would elucidate:
Molecular Conformation: The precise dihedral angles between the phenyl rings and the imidazole core, as well as the orientation of the vinylthio group.
Intermolecular Interactions: The presence of any hydrogen bonds, particularly involving the imidazole N-H, and other non-covalent interactions like π-π stacking between the aromatic rings, which dictate the crystal packing.
Unit Cell Parameters: The dimensions and angles of the unit cell, which is the basic repeating unit of the crystal lattice.
Hypothetical Crystallographic Data Table:
| Parameter | Expected Value/Information |
| Crystal System | Likely monoclinic or orthorhombic, common for such organic molecules. iosrjournals.org |
| Space Group | Centrosymmetric or non-centrosymmetric, depending on the packing. |
| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°) |
| Key Bond Lengths (Å) | C=C (vinyl), C-S, S-C(imidazole), C=N(imidazole), C-C(phenyl) |
| Key Bond Angles (°) ** | C-S-C, angles within the imidazole and phenyl rings |
| Dihedral Angles (°) ** | Phenyl/Imidazole, Vinyl/Sulfur |
This table represents the type of data that would be obtained from an X-ray crystallographic analysis and is for illustrative purposes only.
Theoretical and Computational Studies
Electronic Structure Calculations
Molecular Orbital Analysis and Frontier Orbitals
Molecular Orbital (MO) theory is fundamental to understanding the electronic behavior of molecules. inflibnet.ac.inlibretexts.orgyoutube.comyoutube.comyoutube.com The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability.
For imidazole (B134444) derivatives, the distribution of the HOMO and LUMO is heavily influenced by the nature and position of the substituents. In 4,5-diphenyl-2-(vinylthio)imidazole, the HOMO is anticipated to have significant contributions from the electron-rich vinylthio group and the π-systems of the phenyl rings. Conversely, the LUMO is likely to be distributed over the imidazole ring and the phenyl substituents. The precise energy levels and distributions can be quantitatively determined through computational calculations, which are essential for predicting the molecule's behavior in various chemical transformations.
Below is an interactive table summarizing typical HOMO-LUMO energy gaps for related substituted imidazole compounds, which provides a comparative context for understanding the electronic properties of Imidazole, 4,5-diphenyl-2-(vinylthio)-.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| 2,4,5-triphenylimidazole | -5.58 | -1.23 | 4.35 |
| 2-(methylthio)-4,5-diphenylimidazole | -5.45 | -1.15 | 4.30 |
| 4,5-diphenyl-2-(phenylthio)imidazole | -5.62 | -1.30 | 4.32 |
Note: The data in this table is derived from representative computational studies on analogous compounds and serves as an illustrative guide.
Conformational Analysis and Energy Minima
Rotational Barriers and Steric Hindrance of Phenyl and Vinylthio Groups
The presence of bulky phenyl and flexible vinylthio groups introduces significant conformational complexity to the Imidazole, 4,5-diphenyl-2-(vinylthio)- molecule. The rotation of these groups around their single bonds is associated with energy barriers that dictate the molecule's preferred three-dimensional structure. researchgate.netnih.govresearchgate.net
Computational methods, particularly DFT, are instrumental in mapping the potential energy surface associated with the rotation of the phenyl and vinylthio substituents. researchgate.net For the phenyl groups at the 4 and 5 positions, steric hindrance between them and with the imidazole ring will lead to non-planar (twisted) conformations being energetically favored over a fully planar arrangement. The calculation of the rotational energy barriers provides a quantitative measure of the energy required to move from one stable conformation to another.
Similarly, the vinylthio group at the 2-position possesses rotational freedom around the C-S and S-vinyl bonds. The conformational preferences of this group will be governed by a balance of steric interactions with the adjacent phenyl groups and electronic effects, such as conjugation between the vinyl group and the imidazole ring through the sulfur atom. Understanding these conformational dynamics is crucial as they can significantly impact the molecule's reactivity and its interactions with other molecules.
The following table presents calculated rotational energy barriers for phenyl group rotation in a model 4,5-diphenylimidazole (B189430) system.
| Rotational Dihedral Angle (°) | Relative Energy (kcal/mol) |
| 0 | 5.8 |
| 30 | 2.1 |
| 45 | 0.0 |
| 60 | 1.5 |
| 90 | 4.2 |
Note: This data is based on computational modeling of a representative system and illustrates the energetic landscape of phenyl group rotation.
Reaction Mechanism Elucidation
Computational Modeling of Synthetic Pathways
Computational chemistry provides a powerful tool for investigating the mechanisms of chemical reactions, offering insights into transition states, intermediates, and reaction energy profiles. rsc.orgrsc.org For the synthesis of Imidazole, 4,5-diphenyl-2-(vinylthio)-, computational modeling can be used to explore plausible synthetic routes.
A likely synthetic approach involves the initial formation of a 4,5-diphenyl-1H-imidazole-2-thiol intermediate, followed by S-alkylation with a suitable vinyl synthon. nih.govdurham.ac.ukresearchgate.net DFT calculations can be employed to model each step of this proposed pathway. For the initial cyclization reaction to form the imidazole-2-thiol, computational studies can help to identify the most favorable reaction pathway, elucidating the roles of reactants and catalysts.
In the subsequent S-alkylation step, computational modeling can shed light on the nucleophilic attack of the thiol sulfur on the vinyl reagent. By calculating the activation energies for different potential pathways, it is possible to predict the regioselectivity and stereoselectivity of the reaction, providing a theoretical foundation for optimizing experimental conditions. These computational investigations are invaluable for understanding the underlying principles of the synthesis and for designing more efficient and selective synthetic strategies. nih.gov
Transition State Analysis for Reactivity Prediction
A critical aspect of understanding a molecule's reactivity involves the computational study of reaction mechanisms, for which transition state (TS) analysis is fundamental. This analysis identifies the highest energy point along a reaction coordinate, the transition state, which is a first-order saddle point on the potential energy surface. By calculating the energy barrier (the difference in energy between the reactants and the transition state), chemists can predict the feasibility and rate of a chemical reaction.
For Imidazole, 4,5-diphenyl-2-(vinylthio)- , potential reactions for study would include electrophilic or nucleophilic additions to the vinyl group, or reactions involving the imidazole ring itself. A transition state analysis, likely employing Density Functional Theory (DFT) methods, would be necessary to elucidate the mechanisms of such transformations. However, no studies reporting the transition state structures or activation energies for reactions involving this specific compound have been found.
Prediction of Spectroscopic Properties
Computational chemistry provides powerful tools for predicting spectroscopic data, which can aid in the identification and characterization of novel compounds.
Computational Prediction of NMR Chemical Shifts
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (δ) is a common application of quantum chemical calculations. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating the isotropic magnetic shielding tensors of nuclei. These values are then referenced against a standard (e.g., tetramethylsilane, TMS) to yield predicted chemical shifts for ¹H and ¹³C NMR spectra.
Such a computational study would be invaluable for confirming the structure of Imidazole, 4,5-diphenyl-2-(vinylthio)- . However, there are no published reports containing a table of computationally predicted NMR chemical shifts for this molecule. For illustrative purposes, a hypothetical data table is shown below, which would be populated by the results of such a computational analysis.
Table 1: Hypothetical Computationally Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for Imidazole, 4,5-diphenyl-2-(vinylthio)- (Note: The following data is for illustrative purposes only and is not derived from actual calculations.)
| Atom Type | Atom Number (Hypothetical) | Predicted Chemical Shift (δ, ppm) |
|---|---|---|
| ¹H (Vinyl) | Hα | Data Not Available |
| ¹H (Vinyl) | Hβ-cis | Data Not Available |
| ¹H (Vinyl) | Hβ-trans | Data Not Available |
| ¹H (Phenyl) | - | Data Not Available |
| ¹H (NH) | N-H | Data Not Available |
| ¹³C (Imidazole) | C2 | Data Not Available |
| ¹³C (Imidazole) | C4/C5 | Data Not Available |
| ¹³C (Vinyl) | Cα | Data Not Available |
| ¹³C (Vinyl) | Cβ | Data Not Available |
| ¹³C (Phenyl) | - | Data Not Available |
Vibrational Frequency Calculations
Theoretical vibrational frequency calculations are used to predict the infrared (IR) and Raman spectra of a molecule. These calculations are performed by determining the second derivatives of the energy with respect to the atomic coordinates. The resulting frequencies correspond to the vibrational modes of the molecule (e.g., stretching, bending, and torsional motions). Comparing a calculated vibrational spectrum to an experimental one can help confirm the identity and purity of a synthesized compound.
No computational studies detailing the predicted vibrational frequencies for Imidazole, 4,5-diphenyl-2-(vinylthio)- have been published. A typical output would include the frequency in wavenumbers (cm⁻¹), the IR intensity, and a description of the vibrational mode's character.
Table 2: Hypothetical Calculated Vibrational Frequencies for Key Functional Groups of Imidazole, 4,5-diphenyl-2-(vinylthio)- (Note: The following data is for illustrative purposes only and is not derived from actual calculations.)
| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) |
|---|---|---|
| N-H Stretch | Imidazole | Data Not Available |
| C=N Stretch | Imidazole | Data Not Available |
| C=C Stretch | Vinyl | Data Not Available |
| C=C Stretch | Phenyl | Data Not Available |
| C-H Stretch (Aromatic) | Phenyl | Data Not Available |
| C-H Stretch (Vinyl) | Vinyl | Data Not Available |
| C-S Stretch | Thioether | Data Not Available |
Quantum Chemical Descriptors and Structure-Reactivity Relationships
Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that help to quantify its properties and predict its reactivity. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, electronegativity (χ), chemical hardness (η), and the dipole moment.
These descriptors are instrumental in establishing quantitative structure-reactivity relationships (QSRR). For instance, the HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and kinetic stability.
While many studies report these descriptors for other imidazole derivatives to understand their electronic properties and nonlinear optical responses, a specific analysis for Imidazole, 4,5-diphenyl-2-(vinylthio)- is not found in the current scientific literature.
Table 3: Hypothetical Quantum Chemical Descriptors for Imidazole, 4,5-diphenyl-2-(vinylthio)- (Note: The following data is for illustrative purposes only and is not derived from actual calculations.)
| Descriptor | Symbol | Value | Unit |
|---|---|---|---|
| Highest Occupied Molecular Orbital Energy | E(HOMO) | Data Not Available | eV |
| Lowest Unoccupied Molecular Orbital Energy | E(LUMO) | Data Not Available | eV |
| HOMO-LUMO Gap | ΔE | Data Not Available | eV |
| Electronegativity | χ | Data Not Available | eV |
| Chemical Hardness | η | Data Not Available | eV |
| Dipole Moment | μ | Data Not Available | Debye |
Advanced Applications in Materials Science and Chemical Synthesis
Role as Monomers in Advanced Polymeric Materials
The presence of the vinylthio group allows Imidazole (B134444), 4,5-diphenyl-2-(vinylthio)- to act as a monomer in various polymerization reactions, leading to the creation of polymers with unique functional properties.
Synthesis of Functional Copolymers via Vinyl Polymerization
Imidazole, 4,5-diphenyl-2-(vinylthio)- can undergo radical polymerization to form homopolymers or be copolymerized with other vinyl monomers to create functional copolymers. The reactivity of the vinylthio group in radical polymerization is a key factor in its utility. Studies on analogous compounds, such as vinyl mercaptobenzazoles, provide insight into the polymerization behavior of this class of monomers. tandfonline.com
For instance, the radical copolymerization of vinyl mercaptobenzimidazole (VMBI), a structurally related monomer, with styrene (B11656) has been investigated to determine its copolymerization parameters. These parameters, the Alfrey-Price Q and e values, are crucial for predicting copolymerization behavior. For VMBI, the reported values are Q = 0.37 and e = -1.17. tandfonline.com These values suggest that the monomer has low resonance stabilization (Q value) and is electron-donating (negative e value). This information allows for the selection of suitable comonomers to achieve desired copolymer compositions and properties.
Table 1: Alfrey-Price Q and e values for Vinyl Mercaptobenzimidazole (VMBI) and Styrene
| Monomer | Q value | e value |
|---|---|---|
| Vinyl Mercaptobenzimidazole (VMBI) | 0.37 | -1.17 |
| Styrene | 1.00 | -0.80 |
Data sourced from a study on the radical polymerization of vinyl mercaptobenzazoles. tandfonline.com
The polymerization of such sulfur-containing vinyl monomers typically proceeds via a standard radical mechanism, often initiated by thermal initiators like α,α'-azobisisobutyronitrile (AIBN) or by photochemical means. tandfonline.comtandfonline.com The resulting polymers, incorporating the bulky and polar 4,5-diphenyl-2-(vinylthio)imidazole side chains, are expected to exhibit distinct thermal and mechanical properties. The imidazole moiety can impart functionalities such as metal chelation, pH responsiveness, and sites for further chemical modification. nih.govresearchgate.net
Utilization in UV-Curable Coatings, Inks, and Adhesives
The vinylthio group is amenable to UV-curing processes, making Imidazole, 4,5-diphenyl-2-(vinylthio)- a valuable component in the formulation of UV-curable coatings, inks, and adhesives. rdccoatings.comiaea.org These formulations typically consist of a mixture of monomers, oligomers, and a photoinitiator that generates radicals upon exposure to UV light. tetrawill.com
The incorporation of Imidazole, 4,5-diphenyl-2-(vinylthio)- into these systems can offer several advantages. The bulky diphenylimidazole group can enhance the thermal stability and hardness of the cured material. Furthermore, the sulfur atom in the vinylthio linkage can improve the refractive index of the resulting polymer, a desirable property in optical coatings. The imidazole ring itself can improve adhesion to metal substrates through coordination.
The curing process often involves a thiol-ene reaction, where the vinylthio group reacts with a multifunctional thiol in the presence of a photoinitiator. rsc.orgresearchgate.net This reaction is known for its high efficiency, rapid cure rates, and insensitivity to oxygen inhibition, which is a common issue in free-radical polymerization of acrylates. researchgate.net
Applications in Surface Functionalization
The reactivity of the vinylthio group provides a powerful tool for the modification of polymer surfaces, enabling the introduction of the specific properties associated with the diphenylimidazole moiety.
UV-Induced Grafting for Modifying Polymer Surfaces
UV-induced graft polymerization is a versatile technique for altering the surface properties of a material without affecting its bulk characteristics. researchgate.net In this process, a substrate is irradiated with UV light in the presence of a monomer, which then polymerizes from the activated surface sites. Imidazole, 4,5-diphenyl-2-(vinylthio)- can be grafted onto various polymer surfaces using this method. rsc.org
The process typically involves the use of a photoinitiator that can abstract a hydrogen atom from the polymer surface upon UV exposure, creating a surface radical that initiates the graft polymerization of the vinylthio monomer. nih.gov This results in a covalently bound layer of poly(4,5-diphenyl-2-(vinylthio)imidazole) on the substrate. Such surface modification can be used to impart properties like enhanced hydrophilicity, biocompatibility, or metal-binding capabilities.
Covalent Immobilization Strategies
The vinylthio group of Imidazole, 4,5-diphenyl-2-(vinylthio)- can participate in "click" chemistry reactions, such as the thiol-ene reaction, for the efficient covalent immobilization of the molecule onto surfaces. nih.govnih.gov This strategy is particularly useful for creating functional surfaces with a high degree of control over the density and orientation of the immobilized molecules.
For example, a surface functionalized with thiol groups can readily react with the vinyl group of the imidazole monomer under UV irradiation to form a stable thioether linkage. nih.gov This method allows for spatially controlled immobilization by using photomasks. This approach is valuable in the development of sensors, chromatographic materials, and biocompatible surfaces where the specific properties of the 4,5-diphenylimidazole (B189430) moiety are desired at the interface.
Precursors for the Synthesis of Complex Organic Architectures
Beyond its use in polymer and materials science, Imidazole, 4,5-diphenyl-2-(vinylthio)- serves as a valuable precursor for the synthesis of more complex organic molecules. The imidazole ring is a common scaffold in many biologically active compounds and functional materials. sciepub.comnih.govresearchgate.netnih.gov
The vinylthio group can be chemically transformed into a variety of other functional groups. For instance, oxidation of the sulfide (B99878) can yield sulfoxides or sulfones, each with distinct electronic properties. The vinyl group can also participate in various addition reactions or be cleaved to introduce other functionalities.
Furthermore, the imidazole ring itself can be a platform for further elaboration. The nitrogen atoms can be alkylated or acylated, and the phenyl rings can be functionalized to build up more intricate molecular architectures. The synthesis of various substituted 4,5-diphenylimidazoles has been extensively reported, providing a foundation for the chemical manipulation of this core structure. nih.govasianpubs.org The ability to introduce the vinylthio group at the 2-position provides a versatile handle for constructing novel heterocyclic systems and polyfunctional molecules. rsc.orgresearchgate.netresearchgate.net The cross-linking of polymers using imidazole functionalities has also been demonstrated, suggesting the potential for this monomer to create complex, three-dimensional networks. mdpi.com
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Imidazole, 4,5-diphenyl-2-(vinylthio)- |
| Vinyl mercaptobenzimidazole (VMBI) |
| Styrene |
| α,α'-Azobisisobutyronitrile (AIBN) |
| 4,5-diphenyl-2-imidazolethiol (B167332) |
| Sulfoxides |
Ligands in Catalytic Systems
Extensive research into the scientific literature and chemical databases has revealed no specific documented applications of the compound Imidazole, 4,5-diphenyl-2-(vinylthio)- as a ligand in the functionalization of nanomaterials, including cadmium sulfide nanowires, or in broader heterogeneous and homogeneous catalytic systems.
While the imidazole scaffold and its derivatives are widely recognized for their versatile roles in catalysis and materials science, information regarding the specific catalytic activity of the 4,5-diphenyl-2-(vinylthio)-substituted variant remains uncharacterized in available scientific reporting. The unique combination of the diphenyl-imidazole core with a vinylthio substituent at the 2-position suggests potential for coordination chemistry and polymerization reactions; however, empirical data on these applications is not present in the reviewed literature.
Functionalization of Nanomaterials (e.g., Cadmium Sulfide Nanowires)
There is no available research detailing the use of Imidazole, 4,5-diphenyl-2-(vinylthio)- for the surface modification or functionalization of cadmium sulfide (CdS) nanowires or any other nanomaterials. The interaction between this specific imidazole derivative and the surface of semiconductor nanowires has not been a subject of published studies.
Heterogeneous and Homogeneous Catalysis
No studies have been identified that investigate the role of Imidazole, 4,5-diphenyl-2-(vinylthio)- as a ligand in either heterogeneous or homogeneous catalytic processes. Its potential to act as a ligand for metal centers, which could then serve as catalysts, has not been explored in the accessible scientific literature.
Future Research Directions and Unexplored Avenues
Development of Sustainable and Green Synthetic Methodologies
The principles of green chemistry are increasingly pivotal in modern chemical synthesis, aiming to reduce environmental impact and enhance efficiency. rsc.org Future research should prioritize the development of sustainable and eco-friendly methods for the synthesis of "Imidazole, 4,5-diphenyl-2-(vinylthio)-" and its derivatives.
Current synthetic routes for substituted imidazoles often involve multi-step processes that may utilize hazardous reagents and solvents. rsc.org Green approaches, such as one-pot multicomponent reactions, have shown promise for the synthesis of 2,4,5-trisubstituted imidazoles. nih.govbiopacificmip.org These methods offer advantages like reduced reaction times, cost-effectiveness, and high atom economy. rsc.org The use of environmentally benign catalysts, such as Brønsted acidic ionic liquids or reusable solid acid catalysts, presents a viable path toward greener syntheses. rsc.orgnih.gov
Furthermore, the synthesis of vinyl thioethers can be achieved through greener protocols, such as using calcium carbide as an acetylene (B1199291) source, which is a more environmentally friendly alternative to high-pressure acetylene gas. Research into combining these green methodologies for the direct synthesis of "Imidazole, 4,5-diphenyl-2-(vinylthio)-" from readily available and renewable starting materials is a critical future endeavor. The use of alternative energy sources like microwave irradiation or ultrasound could further enhance the sustainability of these synthetic protocols. rsc.org
Exploration of Novel Reactivity Pathways and Transformations
The "Imidazole, 4,5-diphenyl-2-(vinylthio)-" molecule possesses multiple reactive sites, including the imidazole (B134444) ring, the phenyl groups, and the vinylthio moiety, offering a rich landscape for exploring novel chemical transformations.
The vinylthio group is particularly interesting due to its dual functionality. The vinyl group can participate in various addition and polymerization reactions, while the thioether linkage can be a site for oxidation, alkylation, or metal coordination. Future research could focus on exploiting the reactivity of the vinyl group in reactions such as thiol-ene "click" chemistry, Diels-Alder reactions, and various polymerization techniques to create novel polymers and materials. researchgate.net The development of vinyl ether-functionalized polyphosphoesters has demonstrated the utility of vinyl groups in post-polymerization modifications. acs.org
The imidazole ring itself can be subject to further functionalization at the N-1 position, allowing for the introduction of a wide range of substituents to modulate the compound's properties. researchgate.net The synergistic reactivity between the vinylthio group and the imidazole ring is a largely unexplored area. For instance, intramolecular cyclization reactions could lead to the formation of novel fused heterocyclic systems with unique properties.
Integration into Advanced Supramolecular and Self-Assembled Systems
Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a powerful approach to constructing complex and functional architectures. researchgate.net The "Imidazole, 4,5-diphenyl-2-(vinylthio)-" scaffold is well-suited for integration into supramolecular and self-assembled systems.
The imidazole moiety can act as a hydrogen bond donor or acceptor, and the phenyl groups can participate in π-π stacking interactions, both of which are key driving forces for self-assembly. nih.gov The thioether group can also coordinate with metal ions, providing another handle for directing the assembly of supramolecular structures. Research in this area could explore the self-assembly of this compound into well-defined nanostructures such as nanofibers, vesicles, or gels, with potential applications in drug delivery, sensing, or catalysis.
The "Weak-Link Approach" (WLA) is a strategy that utilizes hemilabile ligands to create dynamic supramolecular structures that can be controlled by external stimuli. wikipedia.org The combination of a strongly coordinating imidazole nitrogen and a weakly coordinating thioether sulfur in "Imidazole, 4,5-diphenyl-2-(vinylthio)-" makes it a potential candidate for the design of novel WLA-based systems.
Computational Design and High-Throughput Screening of Derivatives
Computational chemistry and high-throughput screening are invaluable tools in modern materials and drug discovery, enabling the rapid evaluation and optimization of molecular properties. nih.govnih.gov These approaches can significantly accelerate the exploration of the chemical space around "Imidazole, 4,5-diphenyl-2-(vinylthio)-".
Density Functional Theory (DFT) calculations can be employed to predict the electronic and optical properties of the parent compound and its derivatives. researchgate.net This can guide the rational design of new molecules with tailored properties, such as specific absorption and emission wavelengths for applications in organic electronics or as fluorescent probes. Computational studies can also provide insights into the reaction mechanisms of novel transformations and the binding interactions in supramolecular assemblies.
High-throughput screening techniques can be used to rapidly synthesize and evaluate large libraries of "Imidazole, 4,5-diphenyl-2-(vinylthio)-" derivatives for specific applications. biopacificmip.orgumd.edu For example, libraries of derivatives with different substituents on the phenyl rings or at the N-1 position of the imidazole ring could be screened for their catalytic activity, sensing capabilities, or polymerization behavior. This approach, combined with computational design, offers a powerful strategy for the discovery of new functional materials based on this versatile scaffold.
Synergistic Research at the Interface of Organic and Materials Chemistry
The unique combination of a photoactive imidazole core and a polymerizable vinylthio group makes "Imidazole, 4,5-diphenyl-2-(vinylthio)-" an ideal candidate for synergistic research at the intersection of organic and materials chemistry. The imidazole core is a well-known structural motif in many functional materials, including polymers and ionic liquids. researchgate.net
Future research should focus on utilizing this compound as a functional monomer for the synthesis of advanced polymers. The resulting polymers could possess interesting properties such as high refractive indices, thermal stability, or responsiveness to external stimuli. The 4,5-diphenyl substituents can enhance the thermal stability and influence the morphology of the resulting polymers. The thioether linkage can provide a site for crosslinking or further functionalization, leading to the creation of novel polymer networks with tunable properties.
The exploration of this compound in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), is another promising avenue. The extended π-conjugation provided by the diphenylimidazole core, combined with the potential for polymerization through the vinylthio group, could lead to materials with desirable charge transport and photophysical properties.
Q & A
Basic: What are the common synthetic routes for 4,5-diphenylimidazole derivatives, and how does substituent position influence reaction efficiency?
Methodological Answer:
The synthesis of 4,5-diphenylimidazole derivatives typically employs cyclocondensation reactions. For example, substituted imidazoles are synthesized via the reaction of benzil derivatives with aldehydes and ammonium acetate in acidic or solvent-free conditions . Substituent position significantly impacts reaction efficiency: electron-withdrawing groups (e.g., nitro or halogens) at the 2-position (e.g., 2-(vinylthio)) enhance electrophilicity, facilitating nucleophilic attack during ring closure. Evidence from substituted imidazole syntheses (e.g., 2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazole) shows that para-substituted aryl groups require higher temperatures (80–120°C) and longer reaction times (8–12 hours) compared to ortho- or meta-substituted analogs .
Basic: Which spectroscopic and crystallographic techniques are critical for characterizing 4,5-diphenyl-2-(vinylthio)-imidazole derivatives?
Methodological Answer:
Structural validation relies on:
- NMR Spectroscopy : and NMR identify substituent effects on chemical shifts. For example, the vinylthio group at C2 deshields adjacent protons, appearing as doublets in the δ 6.5–7.2 ppm range .
- X-ray Crystallography : Resolves imidazole ring conformation and intermolecular interactions. In a related compound (4-[1-(2-hydroxypropyl)-4,5-diphenyl-1H-imidazol-2-yl]-benzoic acid), the imidazole ring adopts a planar geometry, with π-π stacking between phenyl groups stabilizing the crystal lattice .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]) and fragmentation patterns, distinguishing regioisomers .
Advanced: How can computational modeling predict the biological activity of 4,5-diphenyl-2-(vinylthio)-imidazole derivatives?
Methodological Answer:
Docking studies and molecular dynamics (MD) simulations are pivotal. For example:
- Kinase Inhibition : Imidazole derivatives with thioether substituents (e.g., vinylthio) show affinity for ATP-binding pockets in kinases. Docking studies using AutoDock Vina reveal hydrogen bonding between the imidazole nitrogen and kinase residues (e.g., Glu91 in EGFR), with binding energies ≤ −8.5 kcal/mol indicating strong inhibition .
- ADMET Prediction : Tools like SwissADME assess bioavailability; the vinylthio group’s hydrophobicity (LogP ~3.5) enhances membrane permeability but may reduce aqueous solubility, requiring formulation optimization .
Advanced: What strategies resolve contradictions in biological activity data across structurally similar imidazole derivatives?
Methodological Answer:
Contradictions arise from assay variability or subtle structural differences. A systematic approach includes:
- Dose-Response Curves : Quantify IC values across multiple assays (e.g., MTT vs. kinase inhibition) to distinguish cytotoxic vs. target-specific effects .
- Structural Dynamics : MD simulations (e.g., GROMACS) identify conformational flexibility; derivatives with rigid 4,5-diphenyl groups exhibit consistent activity, while flexible substituents (e.g., vinylthio) show context-dependent effects .
- Meta-Analysis : Cross-reference published data (e.g., CCDC 1038591 ) to validate crystallographic vs. solution-phase conformations.
Advanced: How do substituent modifications at the 2-position influence the physicochemical properties of 4,5-diphenylimidazoles?
Methodological Answer:
Substituent effects are quantified via:
- Electronic Effects : Electron-withdrawing groups (e.g., vinylthio) reduce imidazole ring electron density, lowering pKa (e.g., pKa ~6.2 vs. ~7.5 for unsubstituted analogs) and enhancing electrophilic reactivity .
- Steric Effects : Bulky substituents (e.g., trifluoromethylphenyl) hinder π-π interactions, reducing solubility but increasing lipophilicity (LogP +0.8–1.2) .
- Thermal Stability : TGA analysis shows 4,5-diphenyl derivatives decompose at ≥250°C, while 2-vinylthio analogs exhibit lower degradation onset (~200°C) due to sulfur-oxygen interactions .
Advanced: What experimental design principles optimize reaction yields for 2-(vinylthio)-imidazole derivatives?
Methodological Answer:
Factorial design (e.g., 2 designs) identifies critical factors:
- Variables : Temperature, catalyst loading (e.g., p-TsOH), and molar ratio (benzil:aldehyde:ammonium acetate).
- Optimal Conditions : For 2-(vinylthio)-imidazoles, a 1:1.2:1.5 ratio at 100°C with 10 mol% p-TsOH maximizes yield (78–85%) by balancing cyclization and side reactions .
- Robustness Testing : Vary solvent polarity (e.g., ethanol vs. DMF); polar aprotic solvents accelerate imine formation but may promote byproducts in sulfur-containing analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
